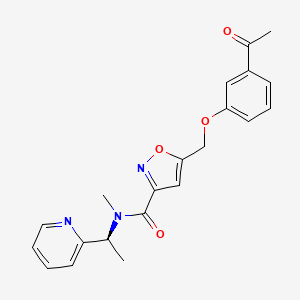
モノスルホン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monosulfuron is a sulfonylurea herbicide that was developed by the research group led by Academician Zhengming Li at the Elemento-Organic Chemistry Institute of Nankai University. It is a novel herbicide that has been officially registered in China since 2012 . Monosulfuron is known for its effectiveness in controlling a wide range of weeds in various crops, including wheat, corn, and rice. It works by inhibiting the acetolactate synthase enzyme, which is crucial for the synthesis of branched-chain amino acids in plants .
科学的研究の応用
Monosulfuron has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. Some of the key applications include:
Agriculture: Monosulfuron is primarily used as a herbicide to control a variety of weeds in crops such as wheat, corn, and rice.
Environmental Studies: Monosulfuron is used in environmental studies to assess its impact on non-target organisms, such as nitrogen-fixing cyanobacteria.
Biological Research: Monosulfuron is used in biological research to study its effects on plant physiology and biochemistry.
作用機序
Target of Action
Monosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) in nitrogen-fixing cyanobacteria . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in these organisms .
Mode of Action
Monosulfuron acts as an inhibitor of ALS . When applied, it substantially inhibits the in vitro ALS activity, leading to a decrease in the production of branched-chain amino acids . This inhibition interferes with protein metabolism, affecting the growth and development of the cyanobacteria .
Biochemical Pathways
The primary biochemical pathway affected by monosulfuron is the biosynthesis of branched-chain amino acids . By inhibiting ALS, monosulfuron disrupts this pathway, leading to a reduction in the production of these amino acids . This disruption affects protein synthesis, which is critical for the growth and development of the cyanobacteria .
Pharmacokinetics
It is known that monosulfuron is readily degraded and less accumulated in certain species of cyanobacteria
Result of Action
The inhibition of ALS by monosulfuron leads to a decrease in the production of branched-chain amino acids, which in turn affects protein synthesis . This can result in the inhibition of growth in nitrogen-fixing cyanobacteria at higher concentrations of monosulfuron . At lower concentrations, monosulfuron can stimulate the growth of these organisms .
Action Environment
The action of monosulfuron can be influenced by environmental factors. For instance, the concentration of monosulfuron can affect its efficacy. At lower concentrations, it can stimulate the growth of nitrogen-fixing cyanobacteria, while at higher concentrations, it can inhibit their growth . The stability of monosulfuron in the environment and its degradation rate can also influence its action
生化学分析
Biochemical Properties
Monosulfuron has been observed to have a stimulative effect on heterocyst formation and nitrogenase activity, but it inhibits photosynthesis. This is evidenced by a lower net photosynthetic rate, fewer photosynthetic pigments, and a smaller Fv/Fm ratio at increasingly higher monosulfuron concentrations .
Cellular Effects
Monosulfuron affects various types of cells and cellular processes. It influences cell function by impacting photosynthesis and nitrogenase activity. The compound also affects the formation of heterocysts, specialized cells for nitrogen fixation .
Molecular Mechanism
Monosulfuron exerts its effects at the molecular level through its interactions with enzymes such as acetolactate synthase (ALS). It acts as an ALS inhibitor, affecting the enzyme’s activity and thus influencing the metabolic processes within the cell .
Temporal Effects in Laboratory Settings
The effects of Monosulfuron change over time in laboratory settings. It has been observed that the compound is more readily degraded and less accumulated in certain species of algae compared to others .
Metabolic Pathways
Monosulfuron is involved in the metabolic pathway related to the inhibition of acetolactate synthase (ALS). This enzyme plays a crucial role in the synthesis of branched-chain amino acids .
準備方法
Synthetic Routes and Reaction Conditions: Monosulfuron can be synthesized through a series of chemical reactions involving the formation of sulfonylurea linkage. The synthesis typically involves the reaction of a sulfonamide with a carbamate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of monosulfuron involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps, including crystallization and filtration, to obtain the final product. The industrial production process is designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: Monosulfuron undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under neutral and weakly alkaline conditions but can hydrolyze under strongly acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: Monosulfuron hydrolyzes in the presence of water, especially under acidic or basic conditions.
Oxidation: Monosulfuron can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Reduction: Monosulfuron can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the chemical reactions of monosulfuron include sulfonamide, carbamate, sulfonic acid, and amine derivatives .
類似化合物との比較
- Chlorsulfuron
- Metsulfuron-methyl
- Sulfometuron-methyl
- Tribenuron-methyl
Monosulfuron stands out due to its unique combination of selectivity, stability, and lower toxicity, making it a valuable herbicide for modern agricultural practices.
特性
CAS番号 |
155860-63-2 |
|---|---|
分子式 |
C12H11N5O5S |
分子量 |
337.31 g/mol |
IUPAC名 |
1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18) |
InChIキー |
DPIRXVCCFDCYGI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
正規SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Monosulfuron |
製品の起源 |
United States |
Q1: What is the primary target of Monosulfuron in plants?
A1: Monosulfuron specifically targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. [, , , ]
Q2: How does Monosulfuron’s inhibition of ALS affect plant growth?
A2: By inhibiting ALS, Monosulfuron disrupts the production of essential amino acids, leading to the cessation of cell division and ultimately plant death. [, , ]
Q3: Does Monosulfuron affect all plant species equally?
A3: No, Monosulfuron exhibits selectivity in its action. Certain crops like wheat and millet demonstrate tolerance, while others like maize exhibit varying degrees of sensitivity. This difference is attributed to variations in ALS enzyme sensitivity and potential detoxification mechanisms in tolerant species. [, , , ]
Q4: What is the molecular formula and weight of Monosulfuron?
A4: Monosulfuron is represented by the molecular formula C12H13N5O5S and has a molecular weight of 339.34 g/mol. [, ]
Q5: What spectroscopic techniques are commonly employed to characterize Monosulfuron?
A5: Researchers utilize a combination of spectroscopic methods like IR, NMR, MS, and UV to confirm the identity and purity of Monosulfuron. [, , ]
Q6: Is Monosulfuron stable in various solvents?
A6: Monosulfuron exhibits variable stability depending on the solvent. It demonstrates stability in acetone and tetrahydrofuran but degrades rapidly in methanol and N,N-dimethylformamide. []
Q7: How do temperature and light impact Monosulfuron degradation?
A7: Temperature exerts a more significant influence on Monosulfuron degradation than light exposure, particularly in solvents like methanol. []
Q8: What factors affect the persistence of Monosulfuron in soil?
A8: Soil pH plays a key role in Monosulfuron degradation. Degradation is faster in acidic and strongly alkaline soils compared to neutral or weakly alkaline soils. Soil organic content also significantly influences its adsorption and persistence. [, ]
Q9: How has molecular modeling contributed to understanding Monosulfuron's mode of action?
A9: Molecular dynamics simulations revealed that Monosulfuron's conformational changes, particularly the shift to its active conformation, primarily occur in aqueous environments, like within a plant. This highlights the importance of water in facilitating its interaction with the ALS enzyme. []
Q10: Have there been studies using computational approaches to predict Monosulfuron's activity?
A10: Yes, researchers have employed techniques like simulated annealing and semi-empirical quantum calculations to study Monosulfuron’s interactions with different functional monomers. These studies shed light on the recognition mechanisms and selectivity of molecularly imprinted polymers designed for Monosulfuron extraction. []
Q11: What strategies have been explored to enhance the formulation and stability of Monosulfuron?
A12: Synthesis of sodium monosulfuron-ester, achieved by reacting Monosulfuron-ester with sodium hydroxide, aims to improve its environmental properties without compromising herbicidal activity. This modification alters its solubility and potentially its behavior in the environment. [, ]
Q12: What analytical techniques are employed for the detection and quantification of Monosulfuron?
A13: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for Monosulfuron analysis in various matrices like soil and wheat. [, , ]
Q13: Are there advanced techniques available for more detailed analysis of Monosulfuron?
A14: Yes, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection and quantification of Monosulfuron and its metabolites. [, ]
Q14: What are the potential environmental impacts of Monosulfuron?
A15: While generally considered safe for target crops, Monosulfuron can impact non-target organisms like cyanobacteria and protozoa, affecting their growth and photosynthesis. Its effects vary depending on the species and concentration. [, , , ]
Q15: How long does Monosulfuron persist in soil, and does it pose a risk to succeeding crops?
A16: Monosulfuron's half-life in soil can vary, but studies indicate that after 12 months of application in millet fields, succeeding crops like potatoes, beans, sunflowers, sorghum, and corn can be safely planted. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


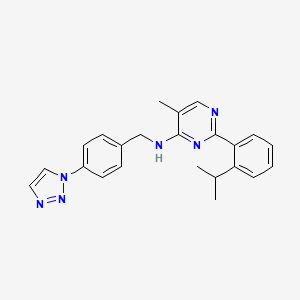

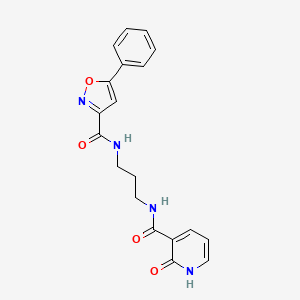
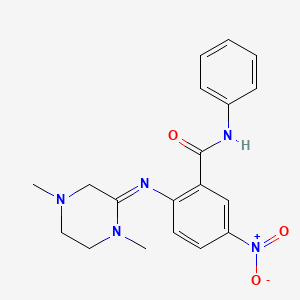
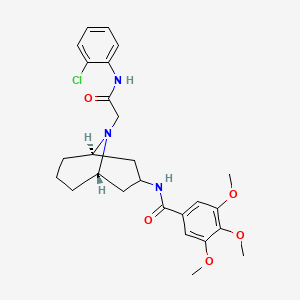



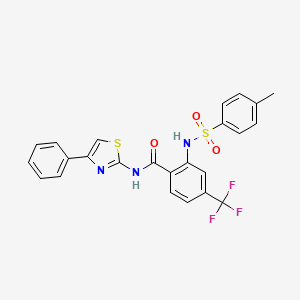

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)
